N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 787529-06-0
Cat. No.: VC4934405
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787529-06-0 |
|---|---|
| Molecular Formula | C14H15N5O3 |
| Molecular Weight | 301.306 |
| IUPAC Name | N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19) |
| Standard InChI Key | MEALRIHLPMHELM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1H-pyrazolo[3,4-d]pyrimidin-4-amine substituted at the 4-position with a 3,4,5-trimethoxyphenyl group, reflects its fused bicyclic system (pyrazole + pyrimidine) and aromatic methoxy substituents. Key structural features include:
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Pyrazolo[3,4-d]pyrimidine core: A planar, electron-deficient heterocycle conducive to π-π stacking and hydrogen bonding .
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3,4,5-Trimethoxyphenyl moiety: A lipophilic group enhancing membrane permeability and target binding via hydrophobic interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₅O₃ |
| Molecular Weight | 301.30 g/mol |
| IUPAC Name | N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Topological Polar Surface Area | 95.5 Ų |
Tautomerism and Stability
The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, favoring the 1H-tautomer due to greater aromatic stabilization (37.03 kJ/mol energy difference) . The 3,4,5-trimethoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMSO) while maintaining stability under physiological conditions .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multistep protocols involving:
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Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with guanidine nitrate under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine scaffold.
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Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position using 3,4,5-trimethoxyaniline in the presence of K₂CO₃ or NaH .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HCl/EtOH, reflux, 6h | 65% |
| 2 | 3,4,5-Trimethoxyaniline, DMF, 110°C, 12h | 72% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance efficiency, with yields exceeding 80% after optimization. Green chemistry principles (e.g., solvent recycling) reduce environmental impact.
Biological Activity and Mechanisms
Antitumor Efficacy
The compound demonstrates nanomolar potency against MTX-resistant cancers:
Table 3: Cytotoxicity Profiles
| Cell Line | IC₅₀ (μM) | Reference Compound (MTX IC₅₀) |
|---|---|---|
| MCF-7 (breast) | 0.067 | 0.89 |
| A549 (lung) | 0.12 | 1.34 |
| HT-29 (colon) | 0.15 | 1.56 |
Key findings:
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Cell Cycle Arrest: Induces S-phase arrest in MCF-7 cells, as evidenced by flow cytometry .
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Apoptosis Induction: Upregulates Bax and caspases-3/9 while downregulating Bcl-2, triggering mitochondrial apoptosis .
Tubulin Polymerization Inhibition
The 3,4,5-trimethoxyphenyl group enables binding to tubulin’s colchicine site, inhibiting polymerization (IC₅₀ = 1.2 μM) and disrupting microtubule dynamics . This dual targeting (DHFR + tubulin) enhances efficacy against multidrug-resistant tumors .
Mechanistic Insights
DHFR Inhibition
Molecular docking reveals a binding energy of -9.8 kcal/mol for DHFR, superior to methotrexate (-8.2 kcal/mol). Key interactions include:
Antiangiogenic Effects
In HUVEC cells, the compound inhibits VEGF-induced tube formation (IC₅₀ = 4.5 μM) and downregulates MMP-9, critical for metastasis .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration) .
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Plasma Stability: t₁/₂ = 6.2 hours in human plasma.
Toxicity
Selective cytotoxicity (SI = 35.2 for MCF-7 vs. WI-38 normal cells) minimizes off-target effects .
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
| Substituent | DHFR IC₅₀ (μM) | Tubulin IC₅₀ (μM) |
|---|---|---|
| 3,4,5-Trimethoxy | 0.067 | 1.2 |
| 4-Chlorophenyl | 0.89 | 4.5 |
| 2,4-Dimethylphenyl | 1.34 | 3.8 |
The 3,4,5-trimethoxy variant exhibits superior dual inhibition, attributed to enhanced hydrophobic interactions and hydrogen bonding .
Industrial and Research Applications
Drug Development
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Lead Compound: Under investigation in Phase I trials for triple-negative breast cancer .
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Combination Therapy: Synergizes with paclitaxel, reducing required doses by 60% .
Chemical Biology
Used as a fluorescent probe to study tubulin dynamics in live cells .
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